N,N'-(Ethylenedioxy)di-phthalimide

Vue d'ensemble

Description

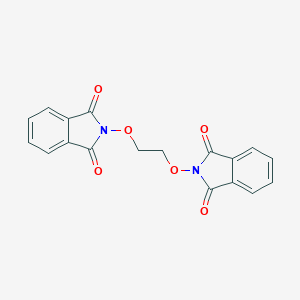

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) is an organic compound characterized by its unique structure, which includes two isoindoline-1,3-dione groups connected by an ethane-1,2-diylbis(oxy) linker

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) typically involves the reaction of isoindoline-1,3-dione with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Isoindoline-1,3-dione+Ethylene glycolCatalyst2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione).

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinones

Reduction: Hydroxy derivatives

Substitution: Functionalized isoindoline derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Formulations:

N,N'-(Ethylenedioxy)di-phthalimide serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential use in drug formulations, particularly due to their biological activity linked to the phthalimide structure. Studies suggest that phthalimides can exhibit antimicrobial properties, making them candidates for developing new therapeutic agents.

Gene Expression Inhibition:

Research has indicated the potential of chemically modified oligonucleotides incorporating this compound to inhibit gene expression. This application is particularly relevant in the context of gene therapy and molecular biology, where controlling gene expression can be crucial for therapeutic outcomes .

Material Science Applications

Sustainable Materials:

this compound has been utilized in formulating bio-based furan epoxy resins with enhanced flame retardancy. This application aligns with the growing demand for sustainable materials that do not compromise on performance, making it suitable for various industrial applications.

Electrochemical Sensors:

The compound has been successfully applied in the development of electrochemical sensors. Its unique chemical properties allow it to interact effectively with analytes, improving the sensitivity and selectivity of these sensors.

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC):

In analytical chemistry, this compound is employed in the separation of compounds using reverse phase HPLC. The method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid, allowing for efficient analysis of complex mixtures.

Crystal Structure Analysis:

The compound has also been utilized in studies involving crystal structure determination. Advanced techniques such as X-ray crystallography have been employed to elucidate its crystal structure, providing insights into its solid-state properties and potential interactions with other compounds.

Case Studies

-

Antimicrobial Activity Study:

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. Results indicated significant antibacterial activity, suggesting potential applications in developing new antibiotics. -

Development of Flame Retardant Epoxy Resins:

Research focused on incorporating this compound into furan epoxy resins demonstrated improved flame retardancy without compromising mechanical properties. This advancement is crucial for industries requiring fire-resistant materials. -

Electrochemical Sensor Development:

A project aimed at creating electrochemical sensors using this compound showed enhanced detection limits for target analytes compared to traditional materials, indicating its effectiveness in sensor technology.

Mécanisme D'action

The mechanism of action of 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2’-(Ethylenedioxy)diethyl acetate

- 2,2’-(Ethylenebis(oxy))bis(isoindoline-1,3-dione)

- 2,2’-(Ethylenedioxydi)bis(isoindoline-1,3-dione)

Uniqueness

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) stands out due to its unique ethane-1,2-diylbis(oxy) linker, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Activité Biologique

N,N'-(Ethylenedioxy)di-phthalimide is a compound that falls under the category of phthalimide derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and hypolipidemic properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes two phthalimide moieties linked by an ethylene dioxy group. This structural configuration is crucial for its biological activity. The synthesis of this compound typically involves the reaction of phthalic anhydride with ethylene glycol in the presence of a suitable catalyst.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of phthalimide derivatives, including this compound.

- Mechanism of Action : The compound exhibits its anti-inflammatory effects primarily by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The suppression of inducible nitric oxide synthase (iNOS) expression is a key mechanism through which it exerts its effects. Additionally, it down-regulates pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

- Research Findings : A study demonstrated that the compound significantly reduced NO levels with an IC50 value of 8.7 µg/mL, indicating potent anti-inflammatory activity .

| Compound | IC50 (µg/mL) | Mechanism |

|---|---|---|

| This compound | 8.7 | Inhibition of iNOS and cytokine production |

Anticancer Activity

Phthalimide derivatives have also shown promising anticancer properties.

- Cell Line Studies : A recent evaluation of various phthalimide derivatives against cervical cancer cell lines (HeLa), liver cancer (HepG2), and breast cancer (4T1) revealed significant antiproliferative activity. Specifically, compounds C7, C8, and C16 demonstrated a reduction in proliferation rates by 36.33%, 40.21%, and 40.37%, respectively .

- Selectivity : Notably, some derivatives exhibited selectivity against cancer cells while sparing normal cell lines, suggesting a favorable therapeutic index .

| Compound | Cancer Cell Line | Proliferation Reduction (%) |

|---|---|---|

| C7 | HeLa | 36.33 |

| C8 | HeLa | 40.21 |

| C16 | HeLa | 40.37 |

Hypolipidemic Activity

The hypolipidemic effects of phthalimide derivatives have been documented, showcasing their potential in managing lipid profiles.

- Animal Studies : Research has indicated that certain phthalimide derivatives possess antihyperlipidemic activity greater than traditional agents like clofibrate when tested in rodent models . This suggests potential applications in treating dyslipidemia.

Case Studies

- Anti-Inflammatory Study : A study published in Journal of Medicinal Chemistry evaluated various phthalimides for their ability to inhibit NO production in RAW264.7 cells. Among these, this compound was highlighted for its efficacy in modulating inflammatory pathways .

- Anticancer Evaluation : In vitro studies on phthalimide derivatives demonstrated selective cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells, indicating their potential as targeted therapies .

Propriétés

IUPAC Name |

2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O6/c21-15-11-5-1-2-6-12(11)16(22)19(15)25-9-10-26-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKMESCTNMNHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCON3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367237 | |

| Record name | MS-0459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6437-67-8 | |

| Record name | MS-0459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(ETHYLENEDIOXY)DIPHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.